

soil degradation half-life DT50 of Fluindapyr

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Compound Focus: Fluindapyr

CAS No.: 1383809-87-7

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Fluindapyr Soil Degradation Data

The following table summarizes the enantioselective degradation parameters of **Fluindapyr** in paddy soil under anaerobic conditions, as reported in a 2023 study [1].

Enantiomer	Half-Life (DT50, Days)	Degradation Constant (k, Day ⁻¹)	Coefficient of Determination (R ²)
R-(-)-Fluindapyr	69.6	0.0100	0.941
S-(+)-Fluindapyr	101.8	0.0068	0.945

Key Finding: The degradation of **Fluindapyr** in paddy soil is highly **enantioselective**. The R-enantiomer degrades significantly faster than the S-enantiomer, with a half-life approximately 32% shorter [1]. This indicates that the S-enantiomer is more persistent in the soil environment.

Experimental Protocols

The data presented above was generated using the following validated methodologies.

Soil Incubation and Degradation Kinetics

- **Soil Preparation:** Paddy soil samples were collected, sieved, and homogenized. For anaerobic studies, soil samples were flooded with water and incubated for a set period to establish anaerobic conditions prior to pesticide treatment [1].
- **Pesticide Treatment:** The soil was treated with racemic **Fluindapyr** standard.
- **Incubation and Sampling:** Treated soil samples were incubated in the dark under controlled temperature conditions. Sub-samples were collected at predetermined time intervals (e.g., 0, 1, 3, 5, 7, 14, 21, 28, and 35 days) for analysis [1].
- **Kinetic Modeling:** The dissipation data for each enantiomer was fitted to a first-order kinetic model. The half-life (DT_{50}) was calculated using the formula: $DT_{50} = \ln(2)/k$, where k is the first-order rate constant [1] [2].

Chiral Separation and Quantification

- **Extraction:** **Fluindapyr** residues were extracted from soil samples using an optimized QuEChERS method. A husk-based biochar material was used as a dispersive solid-phase extraction sorbent to purify the extracts [1].
- **Analysis:** The enantiomers were separated and quantified using **Ultra-High Performance Liquid Chromatography tandem Mass Spectrometry (UHPLC-MS/MS)**.
 - **Chromatography:** A **Daicel Chiralpak IK-3** chiral column (cellulose tris(3-chloro-5-methylphenylcarbamate)) was used for effective enantiomeric separation [1].
 - **Detection:** Mass spectrometry operated in multiple reaction monitoring mode provided high sensitivity and selectivity for accurate quantification [1].

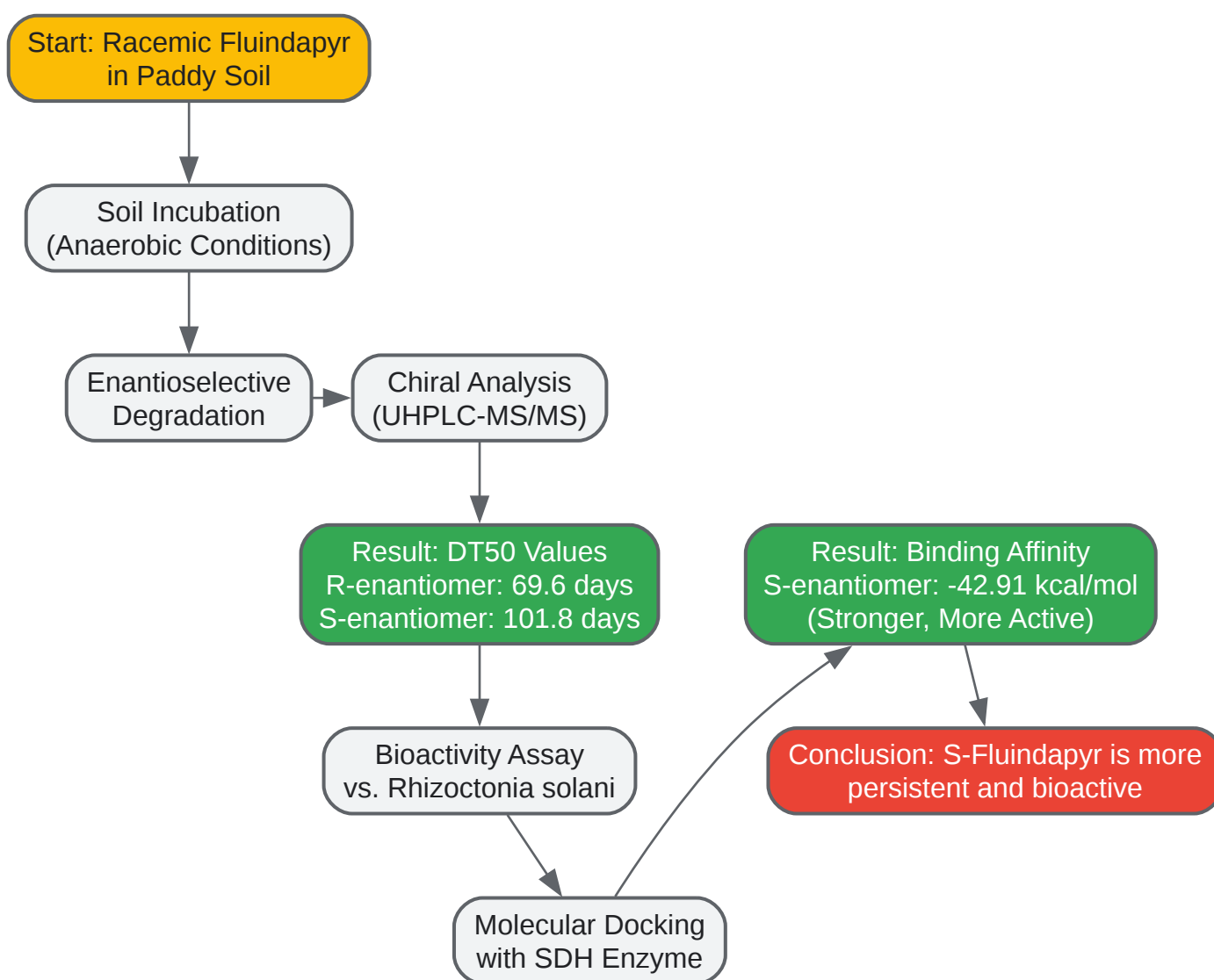
Enantioselective Bioactivity Mechanism (Molecular Docking)

- **Objective:** To elucidate the mechanism behind the observed enantioselective bioactivity of **Fluindapyr** against the target fungus *Rhizoctonia solani*.
- **Procedure:**
 - The three-dimensional structure of the target protein, succinate dehydrogenase (SDH), was obtained or modeled.
 - The absolute configurations of the R- and S-**Fluindapyr** enantiomers were determined and their 3D structures were energy-minimized.
 - Computational molecular docking simulations were performed to predict the binding pose and binding affinity (expressed as binding free energy in kcal/mol) of each enantiomer within the active site of the SDH enzyme [1].

- **Result:** The docking results confirmed that the active S-(+)-enantiomer had a significantly stronger binding affinity (**-42.91 kcal/mol**) to SDH compared to the R-(-)-enantiomer (**-32.12 kcal/mol**), explaining its superior fungicidal activity [1].

Mechanistic Workflow and Degradation Pathways

The following diagram synthesizes the experimental workflow and the key enantioselective processes investigated in the study.



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Workflow integrating degradation kinetics, chiral analysis, and mechanistic study for **Fluindapyr** enantiomers.

Research Implications and Future Directions

The enantioselectivity of **Fluindapyr** has critical implications for its environmental fate and efficacy. The higher persistence and bioactivity of the S-enantiomer suggest it is the primary driver of both fungicidal effects and long-term environmental impact [1]. This underscores the importance of enantiospecific risk assessments for chiral pesticides.

Future research should investigate the formation and toxicity of **Fluindapyr**'s transformation products and its interaction with other environmental stressors. A 2025 study noted that microplastics can influence the toxicological behavior and accumulation of **Fluindapyr** in earthworms, indicating another dimension of environmental risk [3].

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References

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